3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1251605-20-5
VCID: VC5199896
InChI: InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-11-20(15-26(21)22)31(28,29)27(18-6-4-5-17(23)13-18)14-16-7-9-19(30-2)10-8-16/h4-13,15H,3,14H2,1-2H3
SMILES: CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)F
Molecular Formula: C22H21FN4O3S
Molecular Weight: 440.49

3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

CAS No.: 1251605-20-5

Cat. No.: VC5199896

Molecular Formula: C22H21FN4O3S

Molecular Weight: 440.49

* For research use only. Not for human or veterinary use.

3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide - 1251605-20-5

Specification

CAS No. 1251605-20-5
Molecular Formula C22H21FN4O3S
Molecular Weight 440.49
IUPAC Name 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Standard InChI InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-11-20(15-26(21)22)31(28,29)27(18-6-4-5-17(23)13-18)14-16-7-9-19(30-2)10-8-16/h4-13,15H,3,14H2,1-2H3
Standard InChI Key ULHFYQFSGUMRJE-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)F

Introduction

3-Ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-124triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound belonging to the sulfonamide class, specifically within the triazolo[4,3-a]pyridine derivatives. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the development of antimalarial agents and other pharmacological uses.

Synthesis

The synthesis of 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]- triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step processes. These synthetic strategies allow for structural diversity and optimization of biological activity. The specific steps involve the formation of the triazolo-pyridine core followed by the introduction of the sulfonamide group and other substituents.

Mechanism of Action

The mechanism of action for this compound primarily involves interactions with biological targets that could lead to significant therapeutic effects. In the context of antimalarial activity, compounds like this often target enzymes essential for the parasite's survival, such as falcipain-2 .

Research Findings

Research on similar triazolo[4,3-a]pyridine derivatives has shown promising antimalarial activity. For example, compounds like 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide have demonstrated good in vitro antimalarial activity against Plasmodium falciparum .

CompoundIC50 (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamide2.24Plasmodium falciparum
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- triazolo[4,3-a]pyridin-3(2H)-one4.98Plasmodium falciparum

Future Directions

This compound serves as a starting point for future antimalarial drug discovery programs. Further research is needed to optimize its structure for improved efficacy and safety. Additionally, exploring its potential applications in other therapeutic areas could uncover new uses for this class of compounds.

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